4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is a chemical compound that features a morpholine ring bonded to a phenyl group, which is further substituted with an oxoarsanyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine typically involves the following steps:
Formation of the Phenylsulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring. This can be achieved by reacting phenylsulfonyl chloride with a suitable base such as triethylamine in an organic solvent like dichloromethane.
Introduction of the Oxoarsanyl Group: The oxoarsanyl group can be introduced by reacting the phenylsulfonyl intermediate with an arsenic-containing reagent under controlled conditions.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring by reacting the intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxoarsanyl group to different arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Scientific Research Applications
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine involves its interaction with molecular targets such as enzymes and proteins. The oxoarsanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}aniline
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}piperidine
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}thiomorpholine
Uniqueness
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the oxoarsanyl and sulfonyl groups with the morpholine ring makes this compound particularly versatile and valuable in various research applications.
Properties
CAS No. |
6288-64-8 |
---|---|
Molecular Formula |
C10H12AsNO4S |
Molecular Weight |
317.20 g/mol |
IUPAC Name |
4-(4-arsorosophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H12AsNO4S/c13-11-9-1-3-10(4-2-9)17(14,15)12-5-7-16-8-6-12/h1-4H,5-8H2 |
InChI Key |
IWDSLDAFUXXGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.